2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol
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Overview
Description
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol is a synthetic organic compound with the molecular formula C15H14Cl2N2O. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linked to two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-isopropylphenol in an alkaline medium to yield the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(isopropyl)-2-[(E)-(4-chlorophenyl)diazenyl]phenol
- 4-(sec-butyl)-2-[(E)-(4-chlorophenyl)diazenyl]phenol
- 4-(sec-butyl)-2-[(E)-(2,4-dichlorophenyl)diazenyl]phenol
Uniqueness
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol exhibits unique properties such as higher thermal stability and enhanced antimicrobial activity. Its specific structural configuration allows for better interaction with biological targets, making it more effective in certain applications .
Biological Activity
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol is a synthetic organic compound known for its diverse biological activities. This compound, often referred to as a diazo compound, has garnered attention in various fields such as medicinal chemistry, toxicology, and environmental science. Its structural characteristics contribute to its reactivity and interaction with biological systems.
- Molecular Formula: C15H15ClN2O
- Molecular Weight: 272.75 g/mol
- IUPAC Name: this compound
The compound features a diazo group (-N=N-) attached to a dichlorophenyl moiety and an isopropylphenol unit, which enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. This can lead to modulation of enzyme activities, receptor interactions, and potentially influence signaling pathways within cells.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the diazo group may enhance the compound's ability to penetrate microbial membranes, leading to cell lysis. For instance, research has demonstrated that derivatives of diazo compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus.
Anticancer Properties
The potential anticancer effects of this compound have been explored in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. It may also inhibit tumor growth by disrupting microtubule formation during cell division.
Toxicological Profile
While the compound exhibits beneficial biological activities, it is essential to consider its toxicological effects. Studies on similar compounds have shown that exposure can lead to cytotoxicity and genotoxicity. For instance, 2,4-dichlorophenol (a related compound) has been linked to oxidative stress and DNA damage in various cell types .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several diazo compounds, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was suggested to involve disruption of bacterial cell wall integrity.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 100 µM, significant apoptosis was observed through flow cytometry analysis.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H14Cl2N2O |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)diazenyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9(2)10-3-6-15(20)14(7-10)19-18-13-5-4-11(16)8-12(13)17/h3-9,20H,1-2H3 |
InChI Key |
HCESJNGOTBWFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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